molecular formula C13H14F4O3 B4908825 ethyl 4,4,5,5-tetrafluoro-3-hydroxy-3-phenylpentanoate CAS No. 364745-39-1

ethyl 4,4,5,5-tetrafluoro-3-hydroxy-3-phenylpentanoate

Cat. No.: B4908825
CAS No.: 364745-39-1
M. Wt: 294.24 g/mol
InChI Key: OPRWXZJDJKVTRC-UHFFFAOYSA-N
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Description

Ethyl 4,4,5,5-tetrafluoro-3-hydroxy-3-phenylpentanoate is a fluorinated organic compound with a unique structure that includes both a hydroxy group and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,4,5,5-tetrafluoro-3-hydroxy-3-phenylpentanoate typically involves the condensation of ethyl acetoacetate with a fluorinated benzaldehyde derivative. The reaction is carried out under basic conditions, often using a base such as sodium ethoxide or potassium carbonate. The reaction mixture is then subjected to a fluorination step, which can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,5,5-tetrafluoro-3-hydroxy-3-phenylpentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 4,4,5,5-tetrafluoro-3-hydroxy-3-phenylpentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4,4,5,5-tetrafluoro-3-hydroxy-3-phenylpentanoate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The hydroxy group can participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,4-difluoro-5-hydroxy-3-phenylpentanoate
  • Isopropyl 4,4,5,5-tetrafluoro-3-hydroxy-3-phenylpentanoate
  • Methyl 4,4,5,5-tetrafluoro-3-hydroxy-3-phenylpentanoate

Uniqueness

This compound is unique due to the presence of four fluorine atoms, which significantly influence its chemical and physical properties. The high electronegativity of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

ethyl 4,4,5,5-tetrafluoro-3-hydroxy-3-phenylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F4O3/c1-2-20-10(18)8-12(19,13(16,17)11(14)15)9-6-4-3-5-7-9/h3-7,11,19H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRWXZJDJKVTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)(C(C(F)F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701180193
Record name Ethyl β-hydroxy-β-(1,1,2,2-tetrafluoroethyl)benzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701180193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364745-39-1
Record name Ethyl β-hydroxy-β-(1,1,2,2-tetrafluoroethyl)benzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364745-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl β-hydroxy-β-(1,1,2,2-tetrafluoroethyl)benzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701180193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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